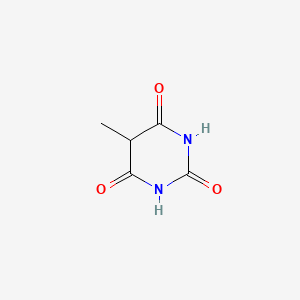

5-Methylbarbituric acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAEJQBTWAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178880 | |

| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-22-3 | |

| Record name | 5-Methylbarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methylbarbituric Acid and Its Derivatives

Classical Condensation Approaches

The traditional and most fundamental method for synthesizing barbituric acid and its derivatives, including 5-methylbarbituric acid, involves the condensation of a malonic acid derivative with urea (B33335).

Malonic Ester and Urea Condensations

The classical synthesis of this compound typically involves the condensation of urea with a substituted malonic acid derivative, such as methylmalonic acid or its esters. vulcanchem.com This reaction is a variation of the general synthesis first used for barbituric acid itself. orgsyn.orgunodc.orgwikipedia.org The process generally requires a basic catalyst, such as sodium ethoxide, to facilitate the reaction between the malonic ester and urea. orgsyn.orgcdnsciencepub.com

One common pathway is the reaction of diethyl methylmalonate with urea in the presence of sodium ethoxide in ethanol, which upon refluxing, yields this compound. vulcanchem.com An alternative approach involves the condensation of methylmalonic acid with urea using a dehydrating agent like acetyl chloride. vulcanchem.com These methods, while foundational, can sometimes be limited by harsh reaction conditions and the potential for side product formation.

Table 1: Classical Condensation Reactions for this compound

| Reactants | Reagents and Conditions | Estimated Yield (%) |

| Urea + Methylmalonic acid | Acetyl chloride, reflux, 4-5h | 75-85 vulcanchem.com |

| Urea + Diethyl methylmalonate | Sodium ethoxide, ethanol, reflux | 70-80 vulcanchem.com |

This table is based on estimated yields for classical synthesis routes.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, a variety of advanced synthetic strategies have been developed. These modern techniques often provide higher yields, greater efficiency, and access to a broader range of derivatives under milder conditions.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like barbituric acid derivatives from simple starting materials in a single step. scispace.com These reactions are highly atom-economical and can generate diverse molecular scaffolds. For instance, a four-component reaction involving benzaldehydes, N,N'-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one, and morpholine (B109124) can produce unsymmetrical scaffolds with three different heterocyclic rings in high yields (63–98%) at room temperature without a catalyst. researchgate.net

Another example is the Biginelli-like reaction, where barbituric acid, an aromatic aldehyde, and urea or thiourea (B124793) react in a one-pot, three-component synthesis to form spiro-pyrimidinones-barbituric acid derivatives. brieflands.com These MCRs offer a greener and more efficient alternative to traditional multi-step syntheses. brieflands.comnih.gov

Rhodium(II)-Catalyzed Direct Arylation of 5-Diazobarbituric Acids

A significant advancement in the synthesis of 5-aryl barbituric acids is the rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids with arenes. thieme-connect.comworktribe.com This method allows for the direct coupling of the barbituric acid moiety with various aromatic rings, a transformation that was challenging with previous methods. worktribe.com The reaction is catalyzed by a commercially available rhodium(II) complex, such as Rh2(esp)2, and can proceed at room temperature with low catalyst loadings. thieme-connect.com

A key advantage of this strategy is its tolerance of free N-H groups on the barbituric acid, avoiding complications from N-H insertion reactions. thieme-connect.comworktribe.comworktribe.com This direct arylation has been successfully applied to the synthesis of potent matrix metalloproteinase (MMP) inhibitors, demonstrating its utility in medicinal chemistry. thieme-connect.comworktribe.com

Alkylation and Substitution Reactions at the C5-Position

The C5 position of the barbituric acid ring is highly reactive due to the acidity of its methylene (B1212753) hydrogens, making it a prime site for alkylation and other substitution reactions. nih.gov This reactivity is fundamental to creating the diverse range of 5-substituted and 5,5-disubstituted barbiturates. ulg.ac.be

The synthesis of 5,5-disubstituted barbituric acids is often achieved through the condensation of a disubstituted diethylmalonic ester with urea in the presence of a base. niscpr.res.in Alternatively, direct alkylation of barbituric acid or its 5-monosubstituted derivatives can be employed. google.com For example, 5,5-dibenzylbarbituric acid can be synthesized by the alkylation of barbituric acid with benzyl (B1604629) bromide under basic conditions. Palladium-catalyzed allylic alkylation of barbituric acids represents a more advanced method for introducing substituents at the C5 position. niscpr.res.invulcanchem.com

Furthermore, the C5 position can undergo acylation. For instance, a sodium derivative of 1,3-dimethylbarbituric acid can be monoacylated at the C5 position by reacting it with an ω-chloroalkanoyl chloride. researchgate.net

N-Methylation Reactions and their Influence on Molecular Structure

N-methylation of the barbituric acid ring can significantly alter the physicochemical properties of the resulting compounds. nih.gov N-methylated barbiturates can be prepared through several methods. One approach is the condensation of a substituted malonic ester with an N-alkylated urea, such as sym-dimethylurea, to produce 1,3,5-trialkylbarbituric acids. cdnsciencepub.com

Direct methylation of a pre-formed barbiturate (B1230296) ring is also a common strategy. Reagents like diazomethane (B1218177) or dimethyl sulfate (B86663) can be used to introduce methyl groups onto the nitrogen atoms. cdnsciencepub.com For example, 5-ethyl-5-methylbarbituric acid can be treated with diazomethane to yield 5-ethyl-1,3,5-trimethylbarbituric acid. cdnsciencepub.com It has been observed that N-methylation generally predominates over O-methylation when using these reagents with 5,5-dialkyl barbiturates. cdnsciencepub.com The introduction of methyl groups at the nitrogen atoms can influence the acidity of the molecule, with N-methylation of 5,5-disubstituted barbituric acids raising the pK' by approximately 0.4 units. researchgate.net

Synthesis of Specific this compound Analogues and Chemical Intermediates

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues and chemical intermediates. Strategic modifications, primarily at the C5 and N1/N3 positions, have led to the development of diverse molecular architectures. Key synthetic methodologies include further alkylation at the C5 position, Knoevenagel condensation to introduce ylidene moieties, and subsequent chemical transformations of these products.

One of the most direct methods for creating analogues is the further substitution of the remaining active hydrogen at the C5 position of a 5-monosubstituted barbituric acid. google.com This approach allows for the introduction of a second, different substituent, leading to 5,5-disubstituted barbituric acids. For instance, starting with a 5-monosubstituted barbituric acid, a 2-alkoxyallyl group can be introduced at the 5-position. google.com Similarly, 5-methyl-5-propyl-2-sulfanyl barbituric acid can be synthesized from methyl propyl malonate and thiourea, which is then further derivatized. wjarr.com

Another fundamental transformation is the halogenation of the C5 position, creating a valuable chemical intermediate. The synthesis of 5-bromo-5-methylbarbituric acid is a key example, which can then be used to introduce other functional groups. gatech.edu This bromo-intermediate is particularly useful for synthesizing amino derivatives. For example, the reaction of 5-bromo-5-methylbarbituric acid can yield 5-methyluramil (5-amino-5-methylbarbituric acid). gatech.edu A variety of 5-amino-5-alkylbarbituric acids have been prepared through related pathways. nih.gov

Table 1: Synthesis of C5-Substituted this compound Analogues and Intermediates

| Starting Material/Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Methyl propyl malonate, Thiourea | - | 5-methyl-5-propyl-2-sulfanylbarbituric acid | wjarr.com |

| This compound | Bromine | 5-Bromo-5-methylbarbituric acid | gatech.edu |

| 5-Bromo-5-methylbarbituric acid | - | 5-Methyluramil | gatech.edu |

| Diethyl methylmalonate, Ethylurea | Sodium ethoxide | 1-Ethyl-5-methylbarbituric acid | cdnsciencepub.com |

| Ethylthiomethylene methyl malonic ester, Methylurea | Sodium, Absolute alcohol | 1-methyl-5-ethylthiomethylene-5-methyl barbituric acid | google.com |

The Knoevenagel condensation is a widely employed reaction for synthesizing 5-ylidene derivatives of barbituric acid. wikipedia.orgresearchgate.net This reaction involves the condensation of the active methylene group at C5 of the barbituric acid ring with an aldehyde, typically catalyzed by a weak base. researchgate.netrltsc.edu.in While many examples start with barbituric acid or N-substituted variants like 1-methylbarbituric acid, the principle applies directly to this compound, where condensation would occur at the unsubstituted nitrogen atoms or require a different reaction pathway. For N-substituted barbiturates, this method is highly effective. For example, 1-methylbarbituric acid reacts with 4-formylbenzoic acid in the presence of a base to yield 4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid. evitachem.com A similar reaction between 3-methylbarbituric acid and benzaldehyde (B42025) produces 5-benzylidene-derivatives. rsc.org

Table 2: Examples of 5-Ylidene Barbituric Acid Analogues via Knoevenagel Condensation

| Barbituric Acid Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Methylbarbituric acid | 4-Formylbenzoic acid | Piperidine or Pyridine | 4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid | evitachem.com |

| 3-Methylbarbituric acid | Benzaldehyde | Ethanol | 5-Benzylidene-3-methyluracil derivatives | rsc.org |

| Barbituric acid | Aniline, Formic acid | Water, Reflux | (Z)-5-Arylaminomethylene barbituric acid derivatives | researchgate.net |

| Barbituric acid | Benzaldehyde derivatives | - | 5-Benzylidene barbituric acid derivatives | google.com |

The 5-benzylidene derivatives produced through Knoevenagel condensation can serve as intermediates for further synthesis. A notable example is their reduction to form 5-benzyl barbiturates. The double bond of the arylidene group can be reduced, for instance, using sodium borohydride, to yield the corresponding 5-benzyl derivative in good yields. google.com

More complex analogues can be accessed through multi-component reactions (MCRs). These reactions allow for the efficient, one-pot synthesis of diverse organic compounds. sid.ir For example, a three-component reaction of an alkylidene-substituted Meldrum's acid, an alkyl isocyanide, and urea leads to new derivatives of 5-substituted barbituric acid. sid.ir Another MCR involves reacting aromatic amines, formic acid, and barbituric acid in water to stereoselectively produce (Z)-5-arylaminomethylene barbituric acid derivatives. researchgate.net

Reaction Mechanisms and Chemical Transformations of 5 Methylbarbituric Acid

Knoevenagel Condensation and Related Reaction Pathways

5-Methylbarbituric acid, possessing an active methylene (B1212753) group, readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. This reaction is a cornerstone for the synthesis of a wide array of 5-substituted and 5-arylidine barbituric acid derivatives, which are precursors to many pharmacologically active compounds. mdpi.com

The condensation typically occurs at the C-5 position of the barbituric acid ring. The loss of a proton from the active methylene group in a basic medium generates a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the aldehyde or ketone. researchgate.net This is followed by dehydration to yield the corresponding 5-arylmethylidene-5-methylbarbituric acid.

The reaction conditions for Knoevenagel condensation of barbituric acids can be varied. Microwave irradiation has been shown to be an efficient method, often performed in the absence of a solvent and on a solid support like basic alumina, leading to high yields and short reaction times. Other catalytic systems, including reusable ionic liquids, metal oxides, and nanoparticles, have also been successfully employed to facilitate this transformation under environmentally friendly conditions. mdpi.comresearchgate.netisca.me

The nature of the substituent on the aromatic aldehyde, whether electron-donating or electron-withdrawing, does not significantly affect the yield of the Knoevenagel condensation. This versatility allows for the synthesis of a diverse library of 5-arylidine barbituric acid derivatives. These products can serve as intermediates for the synthesis of more complex heterocyclic systems, such as pyrano[2,3-d]pyrimidines, through tandem Knoevenagel-Michael cyclocondensation pathways. researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions with Barbituric Acid

| Aldehyde/Ketone | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | Basic alumina, microwave irradiation | 5-Arylidine barbituric acids | , |

| Substituted Aldehydes | Reusable ionic liquid, EtOH-water reflux | 5-Arylidene barbituric acid derivatives | mdpi.com |

| Aromatic Aldehydes | Sodium acetate, grinding | 5-Arylidine barbituric acids | |

| Aldehydes, Malononitrile | Nanocomposite (Fe3O4) | Pyrano[2,3-d]pyrimidines | researchgate.net |

Michael Addition and Cyclization Reactions in Barbituric Acid Systems

The products of Knoevenagel condensation, the 5-arylidine barbituric acids, are α,β-unsaturated compounds and thus excellent substrates for Michael addition reactions. The activated double bond can react with a variety of nucleophiles, leading to the formation of more complex structures.

A significant application of the Michael addition in this context is the synthesis of fused pyrimidine (B1678525) systems. For instance, the reaction of 5-arylidine barbituric acids with malononitrile, in the presence of a suitable catalyst, can lead to the formation of pyrano[2,3-d]pyrimidine derivatives. researchgate.net This transformation often proceeds through a tandem Knoevenagel–Michael cyclocondensation pathway.

Furthermore, multicomponent reactions (MCRs) involving barbituric acid, an aldehyde, and other reagents can lead to the direct formation of complex heterocyclic systems like pyrimido[4,5-d]pyrimidines. researchgate.net These one-pot syntheses are highly efficient and atom-economical. The use of catalysts such as iodine, DABCO-based ionic liquids, or nanoparticles can promote these reactions under various conditions, including microwave irradiation or solvent-free systems. researchgate.netoiccpress.com

The cyclization can also be intramolecular. For example, the reaction of barbituric acids with α,β-unsaturated aldehydes can lead to chromeno-pyrimidine derivatives via a [4+2] intramolecular cyclization. researchgate.net

Table 2: Synthesis of Fused Pyrimidine Systems from Barbituric Acid Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

| Barbituric acid, Guanidine, Aldehyde | Iodine, Microwave irradiation | Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Barbituric acid, Aldehyde, Malononitrile | Nanocomposite | Pyrano[2,3-d]pyrimidines | researchgate.net |

| Barbituric acid, Aldehyde | DABCO-based ionic liquid | Pyrimido[4,5-d]pyrimidines | oiccpress.com |

| Barbituric acid, α,β-Unsaturated aldehyde | Water or water/EtOH | Chromeno-pyrimidine derivatives | researchgate.net |

Halogenation and Reactivity with Nucleophiles/Electrophiles

The C-5 position of this compound is susceptible to electrophilic substitution, most notably halogenation. The reaction of this compound with bromine in boiling water can yield 5-bromo-5-methylbarbituric acid. gatech.edu Careful control of the stoichiometry is crucial, as using excess bromine can lead to undesired side reactions. gatech.edu Haloperoxidases can also be used to catalyze the chlorination of barbituric acid derivatives, forming 5-chloro and subsequently 5,5-dichloro compounds. wur.nl

The resulting 5-halo-5-methylbarbituric acids are valuable intermediates. The halogen atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the C-5 position. For example, 5-bromo-5-methylbarbituric acid can react with ammonia (B1221849) to form 5-methyluramil (5-amino-5-methylbarbituric acid), although the reaction can be challenging and may lead to the destruction of the product under certain conditions. gatech.edu

The reactivity of the barbituric acid ring itself towards electrophiles can be seen in rhodium(II)-catalyzed reactions of 5-diazobarbituric acids with arenes, which directly yield 5-aryl barbituric acids. worktribe.com This method is compatible with free N-H groups on the barbituric acid ring. worktribe.com

The pyrimidine ring can also undergo ring-opening reactions under certain conditions, such as acidic hydrolysis, which yields urea (B33335) and malonylurea derivatives. vulcanchem.com

Oxidative and Degradative Pathways

In microorganisms, this compound is a key intermediate in the oxidative catabolism of thymine (B56734). acs.orgmicrobiologyresearch.org Organisms like Nocardia corallina can oxidize thymine to this compound. microbiologyresearch.org While the subsequent degradation of barbituric acid to malonic acid and urea has been established in some bacteria, the metabolic fate of this compound is less clear. massey.ac.nz

Early studies found that bacterial cell-free extracts were often inactive towards this compound. massey.ac.nz However, later research demonstrated that thymine-grown cells of Nocardia corallina can rapidly metabolize this compound. massey.ac.nz Kinetic studies using radiolabeled thymine suggest a metabolic pathway where thymine is converted to this compound, which is then metabolized to methylmalonyl CoA, succinate, and subsequently into amino acids like aspartate and glutamate. massey.ac.nz The enzymatic conversion of thymine to this compound is catalyzed by uracil (B121893) thymine dehydrogenase. google.com

Non-Enzymatic Decomposition Mechanisms

Free Radical Formation and Stability Studies via X-Irradiation

X-irradiation of this compound and its derivatives leads to the formation of free radicals. Electron spin resonance (ESR) studies have shown that irradiation can cause the selective abstraction of a substituent from the C-5 position of the pyrimidine ring, leaving an unpaired electron localized on C-5. allenpress.com

In the case of this compound, the methyl group can be abstracted. Studies on various 5-substituted barbituric acids have established an order for the ease of abstraction of different groups: -H >> -CH₂CH₃ > -CH₃ > -OH. allenpress.com The abstraction of an ethyl group is believed to proceed through an intermediate radical, -ĊHCH₃, formed by hydrogen abstraction from the ethyl group. allenpress.com

The resulting radical with the unpaired spin on C-5 is stabilized by delocalization of the spin density onto the adjacent carbonyl oxygen atoms, O(4) and O(6). tandfonline.com The stability and structure of these radicals have been investigated through ESR analysis of irradiated single crystals and polycrystalline samples. allenpress.comresearchgate.net These studies are crucial for understanding the mechanisms of radiation damage to pyrimidines, which are fundamental components of nucleic acids. tandfonline.com

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the 5-methylbarbituric acid molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the spectrum is expected to show distinct signals for the methyl group protons and the protons attached to the nitrogen atoms (N-H). The methyl protons are anticipated to appear in the range of 1.5-1.7 ppm, while the acidic N-H protons are expected to resonate significantly downfield, typically around 10-12 ppm. vulcanchem.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The carbonyl carbons (C=O) of the pyrimidine (B1678525) ring are characteristically found in the downfield region of the spectrum, approximately at 160-170 ppm. The quaternary carbon at the 5-position (C5), to which the methyl group is attached, is expected around 50-60 ppm. The methyl carbon itself would produce a signal in the more upfield region, typically between 25-30 ppm. vulcanchem.com While specific experimental data from dedicated studies on this compound is not widely published, these ranges are based on the well-understood behavior of barbiturate (B1230296) derivatives. vulcanchem.com

For comparison, studies on the related compound barbituric acid in DMSO-d₆ show the methylene (B1212753) protons (CH₂) at 3.47 ppm and the N-H protons at 11.1 ppm. chemicalbook.com The carbon signals for barbituric acid appear at 167.8 ppm (C2) and 151.7 ppm (C3). nih.gov It is important to note that the substitution of a methyl group at the C5 position in this compound will alter these chemical shifts.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Methyl (CH₃) | 1.5 - 1.7 |

| ¹H | Amide (N-H) | 10 - 12 |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

| ¹³C | Quaternary (C5) | 50 - 60 |

| ¹³C | Methyl (CH₃) | 25 - 30 |

Note: The values presented are typical ranges for barbiturate derivatives and may vary depending on the solvent and experimental conditions. vulcanchem.com

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools that provide complementary information for the structural characterization of this compound. IR spectroscopy identifies functional groups based on their vibrational frequencies, while mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, revealing its elemental composition and structural features.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key characteristic bands include:

N-H Stretching: A broad band typically observed in the region of 3200-3400 cm⁻¹, indicative of the N-H bonds in the pyrimidine ring. vulcanchem.com

C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds in the methyl group are expected in the 2850-2950 cm⁻¹ range. vulcanchem.com

C=O Stretching: Strong absorption bands from the carbonyl groups (C=O) are a prominent feature, usually appearing in the 1680-1750 cm⁻¹ region. vulcanchem.com The exact position can be influenced by hydrogen bonding.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (methyl) | Stretching | 2850 - 2950 |

| C=O | Stretching | 1680 - 1750 |

Data sourced from typical values for barbiturate derivatives. vulcanchem.com

Mass Spectrometry (MS) In mass spectrometry, this compound (molecular formula C₅H₆N₂O₃) has a molecular weight of approximately 142.11 g/mol . nih.gov The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 142. vulcanchem.com Fragmentation of the molecular ion provides further structural information. While detailed fragmentation patterns for this compound are not extensively documented in readily available literature, analysis of related compounds suggests that fragmentation would involve the characteristic cleavage of the pyrimidine ring. In a study involving the detection of putative 6-oxo-thymine (an isomer of this compound), a protonated nucleobase was observed at m/z 143. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pitt.edu This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the crystal lattice.

A predominant feature in the crystal structures of N-monosubstituted and 5,5-disubstituted barbiturates is the formation of extensive hydrogen bonding networks. researchgate.nettamu.edu Typically, molecules are linked into dimers or chains through N-H···O hydrogen bonds. researchgate.nettamu.edutandfonline.com For instance, the crystal structure of enallylpropymal, a 1,5,5-trisubstituted barbituric acid, shows the formation of centrosymmetric N-H···O hydrogen-bonded dimers. researchgate.nettamu.edu It is highly probable that this compound, with its two N-H groups and three C=O groups, would also exhibit a similar hydrogen-bonded structure in the solid state, leading to a stable, well-ordered crystalline framework.

Table 3: Expected Structural Features of this compound in the Solid State

| Structural Feature | Description |

| Barbiturate Ring Conformation | Expected to be essentially planar |

| Intermolecular Interactions | Predominantly N-H···O hydrogen bonds |

| Common Supramolecular Motifs | Formation of hydrogen-bonded dimers or chains |

Based on crystallographic data of related barbiturate compounds. researchgate.nettamu.edutandfonline.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying chemical species that have one or more unpaired electrons, such as free radicals. researchgate.netallenpress.com The method provides information on the structure and environment of the radical center through the analysis of g-values and hyperfine coupling constants. tandfonline.com

Research has shown that X-irradiation of substituted barbituric acid derivatives can lead to the formation of free radicals. researchgate.netallenpress.com In the case of 5-substituted barbituric acids, this often involves the selective abstraction of a group from the C(5) position, leaving an unpaired electron localized on C(5). researchgate.netallenpress.com An ESR analysis of irradiated single crystals and polycrystalline samples of this compound has been reported. allenpress.com

Studies on related compounds, such as phenobarbital (B1680315), have shown that abstraction of a substituent at C(5) results in a radical where the unpaired electron on C(5) couples to the protons of the remaining substituent. tandfonline.com More recent evidence from studies involving this compound suggests a spin density of approximately 0.8 on the C(5) carbon of the resulting radical. tandfonline.com The principal values of the g-value tensor and the hyperfine coupling tensors provide a detailed description of the radical's electronic structure. tandfonline.comosti.gov

Table 4: Representative ESR Data for Barbiturate-Derived Radicals

| Parameter | Typical Values | Information Provided |

| g-value | ~2.0023 - 2.0056 | Electronic environment of the unpaired electron |

| Hyperfine Coupling (A) | Varies (e.g., 11 - 34 G) | Interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) |

Values are representative and sourced from studies on related barbiturate radicals. tandfonline.comresearchgate.net

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular structure, conformation, and reactivity of barbituric acid derivatives, including 5-methylbarbituric acid. DFT calculations, such as those at the B3LYP/6-311G(d,p) level, are employed to optimize molecular structures and predict their geometric parameters. researchgate.net These studies have shown that the pyrimidine (B1678525) ring in barbituric acid derivatives can deviate from planarity. researchgate.net

Theoretical modeling indicates that on the face opposite to a quasi-axial halogen in halogenated barbituric acids, the positive electrostatic potentials of π-holes orthogonal to the C(sp²) carbons merge with the positive electrostatic potential of σ-holes along the quasi-axial X–C(sp³) bonds. acs.org This creates a single, well-defined point of most positive electrostatic potential on that face, which is located near C5. acs.org Conversely, on the other face, a similar merging of positive potentials from π-holes and the quasi-equatorial X–C(sp³) bond's σ-hole results in a single, less positive potential point near C2. acs.org The directionality of the geminal X–C(sp³) bonds influences the location and magnitude of these positive potentials, which correlate with the observed C(sp²)···O and C(sp³)···O close contacts in crystal structures. acs.org

DFT studies have also been instrumental in understanding reaction mechanisms involving barbituric acid derivatives. For instance, in the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea, DFT calculations at the EDF2/6-31G* level were used to study the thermodynamic and kinetic parameters of the reaction steps, providing a theoretical justification for the observed product formation. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational landscape of molecules like this compound in various environments. mdpi.comchemrxiv.org By simulating the atomic motions over time, MD can reveal the flexibility of the molecule, identify stable conformations, and analyze the influence of solvent on its structure. chemrxiv.orgfortunejournals.com

MD simulations can be used to explore the conformational ensemble of molecules, providing insights into how factors like solvent affect their shape and properties. chemrxiv.org Techniques such as principal component analysis (PCA), hydrogen bond analysis, and correlation analysis of residue movements can be applied to the simulation trajectories to identify key elements of molecular dynamics. mdpi.com For complex systems, MD simulations can elucidate the mechanisms of protein-ligand interactions and the conformational changes induced by binding. mdpi.com While not specific to this compound, these methods are broadly applicable to understanding its interactions in a biological context.

Analysis of Intermolecular Interactions

The crystal packing and supramolecular assembly of this compound and its derivatives are governed by a variety of non-covalent interactions.

Hydrogen bonding is a predominant interaction in the crystal structures of barbituric acid derivatives. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. In N-monosubstituted derivatives of barbituric acid, two primary hydrogen-bonding motifs are commonly observed: centrosymmetric N-H···O dimers and N-H···O helical chains. nih.goviucr.orgsigmaaldrich.com The specific motif adopted is influenced by the nature of the substituents on the barbiturate (B1230296) ring. iucr.org These hydrogen bonds are crucial in forming one-dimensional tapes and more complex three-dimensional frameworks. researchgate.net

Recent studies have highlighted the significant role of less common non-covalent interactions, such as tetrel and pnictogen bonds, in the crystal architecture of barbituric acid derivatives. acs.orgpolimi.itresearchgate.net

Tetrel Bonding: A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) as an electrophilic center. rsc.orgnih.gov In derivatives of barbituric acid, both C(sp²) and C(sp³) atoms can act as tetrel bond donors, forming C···O interactions. acs.orgpolimi.it The introduction of electron-withdrawing halogen atoms at the C5 position enhances the electrophilicity of this sp³ carbon, promoting the formation of C(sp³)···O close contacts. acs.orgpolimi.it Modeling shows that the electrostatic potential on the molecular surface correlates with these observed interactions in the crystal lattice. acs.org

Halogen bonding, a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophile, plays a crucial role in the supramolecular chemistry of halogenated barbituric acid derivatives. acs.orgresearchgate.net

In 5,5-dihalobarbituric acids, the halogen atoms (Cl, Br) can form significant halogen bonds (HaBs) with oxygen atoms of neighboring molecules (X···O). acs.orgresearchgate.net The strength and geometry of these bonds depend on the halogen; for instance, Br···O halogen bonds tend to be shorter and more linear than Cl···O bonds. researchgate.net This is consistent with the more positive electrostatic potential at the σ-hole of bromine compared to chlorine. researchgate.net These halogen bonds are a key feature in directing the self-assembly of the molecules into well-defined supramolecular architectures. worktribe.com

The table below summarizes key intermolecular interactions observed in derivatives of this compound.

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | N-H | C=O | Forms primary motifs like dimers and chains, directing the main structural framework. nih.govresearchgate.net |

| Tetrel Bond | C(sp²), C(sp³) | O | Contributes to the stability of the crystal lattice, especially when C5 is substituted with electronegative atoms. acs.orgpolimi.it |

| Pnictogen Bond | N (imide) | O | Acts as a complementary interaction to hydrogen bonding, influencing the finer details of the molecular arrangement. acs.orgresearchgate.net |

| Halogen Bond | Cl, Br | O | Directs supramolecular assembly in halogenated derivatives, often leading to specific and predictable packing patterns. acs.orgresearchgate.net |

Tetrel and Pnictogen Bonding Interactions

Gas-Phase Acidity and Proton Transfer Studies

Gas-phase acidity provides a measure of the intrinsic acidity of a molecule, free from solvent effects. numberanalytics.comnumberanalytics.com Understanding the gas-phase acidity and proton affinity of this compound is crucial for comprehending its inherent reactivity and its behavior in non-polar environments, such as the active sites of enzymes. nsf.gov

Experimental techniques like ion cyclotron resonance (ICR) spectroscopy and flowing afterglow (FA) are used to measure gas-phase acidities. numberanalytics.comnumberanalytics.com Theoretical calculations, often using DFT, complement these experiments by providing computed values for gas-phase acidity and proton affinity. nsf.gov

Quantitative Structure-Property Relationships (QSPR) in Barbiturate Derivativesnih.govnih.gov

The fundamental approach in QSPR involves calculating a set of numerical values, known as molecular descriptors, that encode structural features of the molecules. These descriptors can quantify various aspects such as topology, geometry, and electronic distribution. A mathematical model, often using multiple linear regression (MLR), is then developed to correlate these descriptors with an experimentally determined property. asianpubs.orgresearchgate.net The predictive power of these models is typically assessed through rigorous cross-validation techniques. acs.org

Detailed Research Findings

Research in the field has successfully developed QSPR models for several key properties of barbiturate derivatives.

Modeling Physicochemical Properties:

Studies have focused on creating reliable models to predict properties like the octanol/water partition coefficient (LogP), molar refractivity (MR), and polarizability (POL). asianpubs.orgresearchgate.net The octanol-water partition coefficient is a critical parameter in drug design as it relates to a compound's absorption and bioavailability. researchgate.net For instance, a study involving 42 barbiturate derivatives with substitutions at the N3, C5, and C5 positions utilized quantum-mechanical methods to calculate descriptors. asianpubs.org By employing genetic algorithms for descriptor selection and MLR for model building, they established strong correlations. The resulting models demonstrated that specific molecular descriptors could effectively predict these properties with a high degree of accuracy. asianpubs.org

Another QSPR study successfully estimated the solubility of 45 barbiturates using molecular descriptors. asianpubs.org Furthermore, research comparing various theoretical methods for calculating partition coefficients has provided valuable data for a range of barbiturates, highlighting the predictive power of computational approaches. nih.govnih.gov

The table below presents a comparison of experimental LogP values with those predicted by different computational methods for select barbituric acid derivatives.

Table 1: Experimental and Theoretical Partition Coefficients (LogP) of Selected Barbiturate Derivatives

| Compound | Experimental LogP | AlogPs | ClogP | logPKowwin |

|---|---|---|---|---|

| 5,5-Dimethylbarbituric acid | -0.44 | -0.21 | -0.70 | -0.38 |

| 5-Ethyl-5-methyl barbituric acid | 0.19 | 0.19 | -0.14 | 0.11 |

| 5,5-Diallylbarbituric acid | 1.15 | 1.07 | 0.84 | 0.81 |

| 5-Ethyl-5-(1-methylbutyl)barbituric acid | 1.97 | 2.20 | 2.28 | 2.36 |

Data sourced from Pyka, A., et al. (2005). nih.gov

Modeling Gas-Phase Acidity:

The acidity of barbiturates is another property that has been extensively investigated using computational methods. The gas-phase acidity (GA) is a fundamental measure of a molecule's intrinsic acidity. Experimental studies using mass spectrometry, supported by high-level quantum chemical calculations (G3 and G4 composite methods), have determined the GA for barbituric acid and its 5,5-dialkyl derivatives. echemcom.combas.bg These studies confirmed that deprotonation at the N-H site is energetically favored in 5,5-disubstituted derivatives. The results show a clear relationship between the nature of the alkyl groups at the C5 position and the gas-phase acidity of the compound. bas.bg

The following table summarizes the experimental gas-phase acidity values for barbituric acid and two of its C5-disubstituted derivatives, demonstrating the influence of substitution on this property.

Table 2: Experimental Gas-Phase Acidity (GA) of Barbituric Acid Derivatives

| Compound | Deprotonation Site | Gas-Phase Acidity (kJ mol–1) |

|---|---|---|

| Barbituric acid | C–H | 1330.9 ± 10.0 |

| Barbituric acid | N–H | 1361.5 ± 10.5 |

| 5,5-Dimethylbarbituric acid | N–H | ~1368 |

| 5,5-Diethylbarbituric acid | N–H | ~1368 |

Data sourced from Rodrigues, V. F., et al. (2021). echemcom.combas.bg

Extension to Quantitative Structure-Activity Relationships (QSAR):

The principles of QSPR are directly extended to Quantitative Structure-Activity Relationships (QSAR), where the property being modeled is a biological activity. researchgate.netscience.gov For barbiturates, QSAR studies have been crucial in understanding their anticonvulsant activity. science.gov Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to model the urease inhibitory activity of barbituric acid derivatives. These models use 3D grid-based descriptors to represent steric, electrostatic, and hydrophobic fields around the molecules, providing detailed insights that can guide the design of new, more potent derivatives.

Academic Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for 5-Methylbarbituric Acid Derivatives

The synthesis of this compound and its derivatives is a cornerstone of ongoing research, with a strong emphasis on developing more efficient, environmentally sustainable, and versatile methods. Traditional approaches, which often involve the condensation of urea (B33335) with substituted malonic acid derivatives, are being supplemented and replaced by innovative strategies. vulcanchem.comcdnsciencepub.com

Modern synthetic routes are increasingly focused on one-pot, multi-component reactions (MCRs) that offer high atom economy and reduce waste. mdpi.com For instance, microwave-assisted organic synthesis has been successfully employed for the 5-alkylation of barbituric acids, offering rapid and solvent-free conditions. nih.gov The reaction of barbituric acids with aldehydes and Hantzsch 1,4-dihydropyridines under microwave irradiation provides 5-benzylated barbituric acids in good yields (55–82%). nih.gov

Catalysis plays a pivotal role in these modern methodologies. Researchers are exploring a range of catalysts to improve reaction yields and selectivity. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an efficient organocatalyst for the synthesis of symmetric pyrano[2,3-d:6,5-d']dipyrimidine derivatives from N-methylbarbituric acid and arylglyoxalmonohydrates. growingscience.com Other catalytic systems, including nanocatalysts and various Lewis acids, are also being investigated to facilitate the synthesis of complex barbiturate-based heterocyclic systems. mdpi.commdpi.com

Furthermore, the selective functionalization of the this compound scaffold remains a key objective. This includes N-functionalization, where the NH groups react with electrophiles, and condensation reactions at the C-5 methyl group. vulcanchem.com The development of methods for introducing diverse substituents at these positions is crucial for creating libraries of compounds with tailored properties. The synthesis of thio-derivatives, by replacing carbonyl oxygens with sulfur, is another avenue being explored to generate structural diversity. vulcanchem.com

A summary of some novel synthetic approaches is presented below:

| Reaction Type | Key Features | Catalyst/Conditions | Product Type | Reference(s) |

| Microwave-Assisted Alkylation | Solvent-free, rapid reaction | Hantzsch 1,4-dihydropyridines | 5-Benzylated barbituric acids | nih.gov |

| One-Pot Two-Component Reaction | High regio- and chemoselectivity | DABCO, ethanol, 50 ºC | Symmetric pyranodipyrimidinones | growingscience.com |

| Multi-Component Reactions (MCRs) | High atom economy, eco-friendly | Various catalysts (e.g., nanocatalysts) | Fused pyrimidine (B1678525) derivatives | mdpi.com |

| N-Functionalization | Reaction with electrophiles | Formaldehyde | 1,3-bis(hydroxymethyl) derivatives | vulcanchem.comnanobe.orgresearchgate.netsciopen.com |

Exploration of Structure-Reactivity Relationships within this compound Derivative Scaffolds

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is fundamental to designing new molecules with specific functions. Research in this area focuses on how modifications to the barbiturate (B1230296) core influence its electronic properties, stability, and reaction pathways.

The substituents at the C-5 position have a profound impact on the molecule's properties. For example, the introduction of a methyl group at the C-5 position is thought to provide intermediate lipophilicity compared to the unsubstituted barbituric acid and more lipophilic derivatives like 5,5-diethylbarbituric acid. vulcanchem.com This modulation of lipophilicity is a key parameter in many applications. Studies on 5,5-disubstituted thiobarbituric acid derivatives have shown that even subtle changes in these substituents can lead to differences in the puckering of the pyrimidine ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these relationships. mdpi.com 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on barbituric acid derivatives to build models that predict their biological activity. mdpi.com These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate structure with activity, providing valuable insights for the design of new, more potent compounds. mdpi.com For instance, such studies have suggested that introducing electronegative substituents on an aryl ring at the 5-position can enhance biological activity. mdpi.com

Computational studies on N-methyl substituted barbiturate derivatives have been used to calculate various physicochemical parameters, including dipole moments, van der Waals forces, and molar volume. asianpubs.org These calculations help to understand the effect of different substituents at the 5a and 5b positions on the polarizability of the barbiturate ring and its lipophilicity. asianpubs.org

Advanced Computational Modeling for Reaction Prediction and Material Design Applications

Computational chemistry has become an indispensable tool in the study of this compound and its derivatives, offering deep insights into their electronic structure, reactivity, and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for these investigations.

DFT calculations have been employed to study the reaction mechanisms involved in the synthesis of barbituric acid derivatives. For example, a detailed computational study of the reaction between 5-bromo-1,3-dimethylbarbituric acid and 1,3-diethylthiourea to form 5-(diethylammoniothio)-1,3-dimethylbarbituric acid has been performed to elucidate the thermodynamic and kinetic parameters of the reaction steps. researchgate.net Such studies can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Computational modeling is also crucial for understanding the non-covalent interactions that govern the solid-state structures of these compounds. DFT calculations have been used to investigate the molecular and supramolecular structures of compounds like 5,5-dimethylbarbituric acid, complementing experimental data from X-ray diffraction. nih.gov These studies can predict the formation of hydrogen-bonded networks and other supramolecular assemblies. nih.gov

In the context of material design, computational modeling can predict how modifications to the this compound scaffold will affect its properties. For instance, modeling of various barbituric acid derivatives has shown that the electrostatic potential on the molecule's surface can be finely tuned by introducing different substituents. acs.org This is particularly relevant for designing molecules that can form specific non-covalent interactions, such as halogen bonds or tetrel bonds, which are important in crystal engineering. acs.orgpolimi.it

| Computational Method | Application | Key Findings | Reference(s) |

| DFT | Reaction Mechanism Study | Elucidation of thermodynamic and kinetic parameters of reaction steps. | researchgate.net |

| G3 Level Theory | Thermochemical Study | Calculation of gas-phase enthalpy of formation, in good agreement with experimental values. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-Activity Relationship | Development of predictive models for biological activity based on molecular fields. | mdpi.com |

| PC-Model | Physicochemical Properties | Calculation of dipole moments, van der Waals forces, and molar volume for substituted derivatives. | asianpubs.org |

Investigation of Non-Conventional Bonding Interactions in Barbituric Acid Systems

Beyond classical covalent bonds, the structure and function of this compound derivatives are heavily influenced by a variety of non-conventional bonding interactions. The study of these interactions is a burgeoning area of research, with significant implications for crystal engineering and supramolecular chemistry.

Hydrogen bonding is a dominant force in the solid-state structures of barbituric acid derivatives. The N-H groups of the barbiturate ring are excellent hydrogen bond donors, while the carbonyl oxygens act as acceptors. This leads to the formation of various hydrogen-bonded motifs, such as dimers and chains, which dictate the crystal packing. researchgate.net In the case of 5,5-disubstituted derivatives of 2-thiobarbituric acid, each molecule can connect to two others via four N—H⋯O hydrogen bonds, forming a robust chain structure. nih.gov The nature of the substituents at the C-5 position can influence which hydrogen bonding patterns are favored.

Halogen bonding is another important non-covalent interaction that is being increasingly studied in barbituric acid systems. acs.org This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen. In 5,5-dihalogenated barbituric acid derivatives, halogen bonds can play a significant role in the crystal packing, often competing with or complementing hydrogen bonds. acs.orgpolimi.it For example, in 5,5-dibromo-N-methyl barbituric acid, a short Br···O distance is observed, indicative of a strong halogen bond. acs.org

More recently, research has expanded to include even more exotic non-conventional interactions, such as tetrel bonds and pnictogen bonds . polimi.it Tetrel bonds involve the electrophilic character of a Group 14 element, such as the C-5 carbon atom of the barbiturate ring, interacting with a nucleophile. polimi.it Studies have shown that in 5,5-dihalobarbituric acid derivatives, the C-5 sp3 carbon can act as a tetrel bond donor, forming C···O intermolecular interactions. polimi.it These findings demonstrate that the interactional landscape of barbituric acids is far richer and more complex than previously thought, opening up new avenues for the rational design of functional materials.

The interplay of these various non-conventional bonds is a key area of future research. Understanding the competition and cooperation between hydrogen bonds, halogen bonds, and other weak interactions will be crucial for controlling the self-assembly of this compound derivatives into predictable and functional supramolecular architectures. rsc.orgrsc.orgresearchgate.net

常见问题

Q. What are the established methods for synthesizing 5-methylbarbituric acid, and how do enzymatic routes differ from chemical synthesis?

- Methodological Answer : this compound is synthesized via two primary routes:

- Chemical Synthesis : Cyclocondensation of malonic acid derivatives with urea or thiourea in the presence of sodium ethoxide, as described for barbiturate derivatives . Modifications include substituting malonate with methylmalonate to introduce the 5-methyl group.

- Enzymatic Synthesis : Bacterial enzymes (e.g., E. coli) oxidize thymine to this compound via a pathway involving thymine dehydrogenase and this compound hydrolase . This method avoids harsh reagents and is stereospecific but requires optimized microbial cultures .

- Key Consideration : Enzymatic routes yield higher specificity but face scalability challenges compared to chemical methods.

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 210–220 nm .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl group at C5) and tautomeric forms in DMSO-d6 or D2O .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions (e.g., m/z 209.1 for ) and fragmentation patterns .

- Melting Point Analysis : Verifies consistency with literature values (e.g., ~250°C for anhydrous forms) .

Advanced Research Questions

Q. How does this compound participate in microbial pyrimidine degradation pathways, and what contradictions exist in experimental data?

- Methodological Answer :

- Role in Metabolism : In Corynebacterium and Mycobacterium, thymine is oxidized to this compound, which is hydrolyzed to urea and methylmalonic acid . This pathway provides nitrogen and carbon sources under ammonia-limited conditions .

- Data Contradictions :

- E. coli Studies : Evidence from E. coli K12S suggests this compound is not an intermediate in uracil degradation, as barbituric acid formation is absent in uracil catabolism . This contrasts with earlier reports of thymine-to-5-methylbarbituric acid conversion in other bacterial strains .

- Resolution : Strain-specific enzymatic capabilities (e.g., presence/absence of thymine dehydrogenase) may explain discrepancies. Researchers should validate pathways using knockout mutants or isotopic tracing .

Q. What strategies optimize the yield of this compound in enzymatic synthesis?

- Methodological Answer :

- Substrate Engineering : Use thymine analogs (e.g., C-labeled thymine) to track conversion efficiency via LC-MS .

- Enzyme Immobilization : Stabilize thymine dehydrogenase on chitosan beads to enhance reusability and reaction kinetics .

- Cofactor Supplementation : Add NAD (0.5–1 mM) to sustain dehydrogenase activity in cell-free extracts .

- pH Control : Maintain pH 8.0–8.5 (Tris-HCl buffer) to favor enzyme stability and substrate solubility .

Q. How do structural modifications at the C5 position of barbituric acid derivatives affect their physicochemical properties?

- Methodological Answer :

- Case Study : Compare this compound with derivatives like 5-ethyl-5-phenylbarbituric acid (phenobarbital):

- Lipophilicity : Methyl groups reduce logP (measure of hydrophobicity) compared to phenyl/ethyl substituents, impacting membrane permeability .

- Tautomerism : The 5-methyl group stabilizes the keto-enol tautomer, altering UV absorbance profiles (e.g., λmax shifts from 240 nm to 255 nm) .

- Experimental Design : Use computational tools (e.g., DFT calculations) to predict tautomeric preferences, followed by spectroscopic validation .

Data Interpretation & Reproducibility

Q. How should researchers address inconsistencies in reported enzymatic activities for this compound synthesis across studies?

- Methodological Answer :

- Standardize Assays : Use defined protocols (e.g., fixed substrate concentrations: 2 mM thymine, 37°C, pH 8.0) to minimize variability .

- Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic oxidation .

- Cross-Validate with Mutants : Test thymine dehydrogenase knockout strains to confirm pathway specificity .

Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Documentation : Report detailed reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents) .

- Reference Standards : Use NIST-certified this compound (when available) for calibration in HPLC and MS .

- Open Data : Share raw NMR/HPLC files in supplementary materials to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。